(2-Cyclopropyloxazol-5-yl)methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyloxazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with glyoxal in the presence of a base can lead to the formation of the oxazole ring . The hydroxymethyl group can then be introduced through subsequent reactions, such as the reduction of an oxazole aldehyde intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials . The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyloxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (2-Cyclopropyloxazol-5-yl)carboxylic acid, while reduction of the oxazole ring can produce (2-Cyclopropyloxazol-5-yl)methane .
Scientific Research Applications
(2-Cyclopropyloxazol-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Cyclopropyloxazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity . The cyclopropyl group may also contribute to the compound’s stability and reactivity by affecting its electronic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Cyclopropyloxazol-5-yl)methanol include:
- (2-Cyclopropyloxazol-4-yl)methanol
- (2-Cyclopropyloxazol-5-yl)ethanol
- (2-Cyclopropyloxazol-5-yl)amine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique reactivity and interactions in chemical and biological systems . The presence of the hydroxymethyl group at the 5-position of the oxazole ring provides distinct opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
(2-cyclopropyl-1,3-oxazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-3-8-7(10-6)5-1-2-5/h3,5,9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANJGSPWMTWYNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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